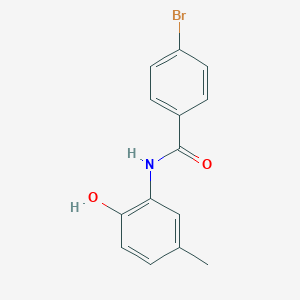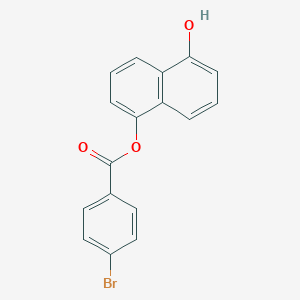
2-ethoxy-N-(2-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(2-phenoxyphenyl)benzamide, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a novel small molecule inhibitor that has shown promising results in various studies related to cancer and other diseases.
Mecanismo De Acción
2-ethoxy-N-(2-phenoxyphenyl)benzamide exerts its therapeutic effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding, stabilization, and degradation of other proteins. In cancer cells, HSP90 is overexpressed and contributes to the development and progression of cancer. By inhibiting HSP90, 2-ethoxy-N-(2-phenoxyphenyl)benzamide destabilizes the client proteins that depend on HSP90 for their stability and function, leading to their degradation and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-phenoxyphenyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of beta-amyloid plaques, and suppression of the immune response. 2-ethoxy-N-(2-phenoxyphenyl)benzamide has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-ethoxy-N-(2-phenoxyphenyl)benzamide is its specificity for HSP90, which reduces the risk of off-target effects. 2-ethoxy-N-(2-phenoxyphenyl)benzamide also has good solubility and stability, making it easy to handle in lab experiments. However, one of the limitations of 2-ethoxy-N-(2-phenoxyphenyl)benzamide is its low potency compared to other HSP90 inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 2-ethoxy-N-(2-phenoxyphenyl)benzamide, including optimization of its synthesis method to improve yield and purity, development of more potent analogs, and evaluation of its therapeutic potential in various diseases. 2-ethoxy-N-(2-phenoxyphenyl)benzamide may also be used in combination with other drugs to enhance its therapeutic effects. Additionally, further studies on the mechanism of action of 2-ethoxy-N-(2-phenoxyphenyl)benzamide may reveal new insights into the role of HSP90 in disease development and progression.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-(2-phenoxyphenyl)benzamide involves a multi-step process that starts with the reaction of 2-phenoxyaniline with ethyl chloroformate to form an intermediate compound. This compound is then reacted with 2-bromoacetophenone to produce the final product, 2-ethoxy-N-(2-phenoxyphenyl)benzamide. The synthesis of 2-ethoxy-N-(2-phenoxyphenyl)benzamide has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(2-phenoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. In cancer research, 2-ethoxy-N-(2-phenoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 2-ethoxy-N-(2-phenoxyphenyl)benzamide has been found to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In autoimmune disorders, 2-ethoxy-N-(2-phenoxyphenyl)benzamide has been shown to suppress the immune response and reduce inflammation.
Propiedades
Fórmula molecular |
C21H19NO3 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-ethoxy-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C21H19NO3/c1-2-24-19-14-8-6-12-17(19)21(23)22-18-13-7-9-15-20(18)25-16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,22,23) |
Clave InChI |
JACHRUYJZPRISB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)
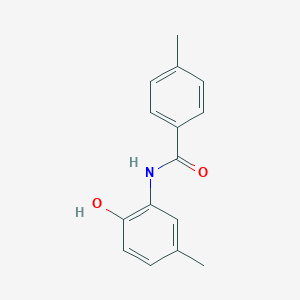
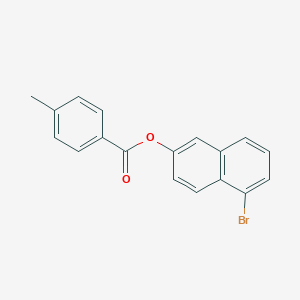

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)

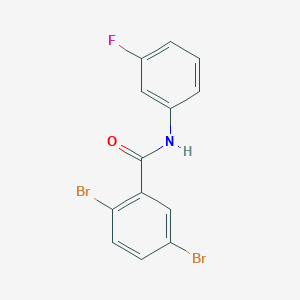
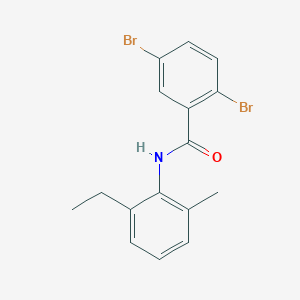
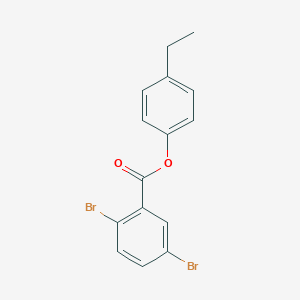
![Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate](/img/structure/B290585.png)


